molecular formula C7H3Cl2IO B2617292 4-Chloro-2-iodobenzoyl chloride CAS No. 476619-76-8

4-Chloro-2-iodobenzoyl chloride

Cat. No. B2617292
M. Wt: 300.9
InChI Key: JGGMGECIFCNVFV-UHFFFAOYSA-N
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Description

4-Chloro-2-iodobenzoyl chloride is an electron-deficient substituted 2-iodobenzoic acid . It is used in the preparation of pyrroles by reaction with imines and acetylenes mediated by isocyanides using palladium catalysis .


Synthesis Analysis

4-Iodobenzoyl chloride has been used in the modification of poly(allylamine), to make the polymer x-ray visible . It is also used in the preparation of a series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, potential human dopamine D4 antagonists .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-iodobenzoyl chloride is C7H3Cl2IO . The average mass is 300.909 Da and the monoisotopic mass is 299.860565 Da .


Chemical Reactions Analysis

4-Iodobenzoyl chloride is employed in the preparation of pyrroles by reaction with imines and acetylenes mediated by isocyanides using palladium catalysis . It is also used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, potential human dopamine D4 antagonists .

Scientific Research Applications

Synthesis of Isoindolin-1-ones and Spiroisoindolinones

4-Chloro-2-iodobenzoyl chloride is used in the synthesis of isoindolin-1-ones and spiroisoindolinones, important compounds in organic chemistry. Through palladium-catalyzed intermolecular coupling and heteroannulation, it reacts with imines and ketimines, forming these compounds in moderate to high yields. This process is significant in the development of pharmaceuticals and agrochemicals due to the bioactivity of these heterocyclic compounds (Cho et al., 2000); (Cho et al., 1999).

Synthesis of 3‐Alkenylisoindolin‐1‐ones

Another application is in the synthesis of 3-alkenylisoindolin-1-ones, which also involves palladium-catalyzed coupling and cyclization with aldimines. These reactions are crucial in the synthesis of complex organic molecules, contributing to advancements in synthetic organic chemistry and material science (Cho et al., 1998).

Structural Importance in Halogen Bonding

In the realm of crystallography, 4-Chloro-2-iodobenzoyl chloride demonstrates the importance of halogen bonding as structural determinants. It contributes to the understanding of molecular interactions and structural configuration in organic crystals, which is vital in the design and development of new materials (Pigge et al., 2006).

Synthesis of Isoindolones and Iminocarbene Complexes

Furthermore, it is involved in the synthesis of isoindolones and novel iminocarbene ligand complexes. These syntheses are important in the fields of medicinal chemistry and organometallic chemistry, contributing to the development of new catalysts and drug molecules (Campbell et al., 2010); (Frøseth et al., 2003).

Palladium-catalysed Synthesis of Isoquinolin-1-ones

It also plays a role in the palladium-catalysed synthesis of N-substituted isoquinolin-1-ones, showcasing its utility in catalysis and its contribution to the development of new synthetic methodologies (Grigg et al., 2002).

Involvement in Hydrogen-bonded Framework Structures

Finally, 4-Chloro-2-iodobenzoyl chloride is relevant in the formation of hydrogen-bonded framework structures. Such structures are important in materials science, especially in the design of molecular materials with specific physical properties (Vasconcelos et al., 2006).

Safety And Hazards

4-Chloro-2-iodobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

4-chloro-2-iodobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGMGECIFCNVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-iodobenzoyl chloride

Synthesis routes and methods

Procedure details

A catalytic amount of DMF (approximately 3 drops) was added to a stirred mixture of 4-chloro-2-iodobenzoic acid (24.47 g, 86.63 mmol) and oxalyl chloride (11.34 mL, 129.9 mmol) in DCM (100 mL) under a nitrogen atmosphere. The reaction mixture was stirred for 2 hours and then concentrated in vacuo to give 4-chloro-2-iodobenzoyl chloride as a yellow oil that solidified upon standing (26.07 g).
Quantity
24.47 g
Type
reactant
Reaction Step One
Quantity
11.34 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Citations

For This Compound
2
Citations
BS Bhakuni, A Yadav, S Kumar, S Patel… - The Journal of …, 2014 - ACS Publications
… 4-Chloro-2-iodo-N-isopropyl-N-methylbenzamide was prepared using 4-chloro-2-iodobenzoyl chloride and N-methyl-N-isopropylamine. Yield: 95%. H NMR (400 MHz, CDCl 3 ): δ 7.78 (…
Number of citations: 73 pubs.acs.org
C Yang, H Scheiber, EJW List, J Jacob… - Macromolecules, 2006 - ACS Publications
… 4-Chloro-2-iodo-4‘-decylbenzophenone (7) was prepared by AlCl 3 -promoted Friedel−Crafts acylation of decylbenzene with 4-chloro-2-iodobenzoyl chloride in 91% yield. Ullmann-…
Number of citations: 67 pubs.acs.org

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